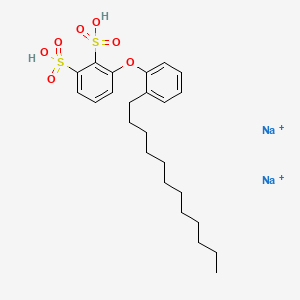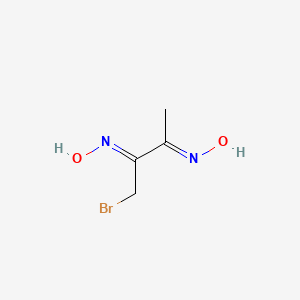![molecular formula C14H26O B15178160 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane CAS No. 84029-91-4](/img/structure/B15178160.png)
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2,6,6,9-tetramethylbicyclo[331]nonane is an organic compound with the molecular formula C14H26O It is a bicyclic structure with a methoxy group and four methyl groups attached to the nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6,6,9-tetramethylbicyclo[3.3.1]nonane and methanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the methoxylation process.
Catalysts: Catalysts such as sulfuric acid or sodium methoxide are commonly used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and continuous production.
Purification Techniques: Techniques such as distillation and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: The parent compound with a methoxy group.
2-Hydroxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: A similar compound with a hydroxy group instead of a methoxy group.
2-Amino-2,6,6,9-tetramethylbicyclo[3.3.1]nonane: A compound with an amino group replacing the methoxy group.
Uniqueness
2-Methoxy-2,6,6,9-tetramethylbicyclo[331]nonane is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
84029-91-4 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H26O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h10-12H,6-9H2,1-5H3 |
Clé InChI |
HVCNHMFKCIERDI-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C1CCC2(C)C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



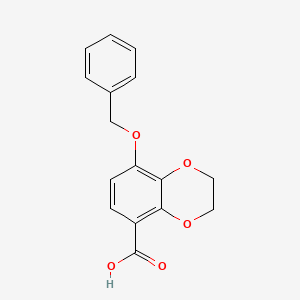

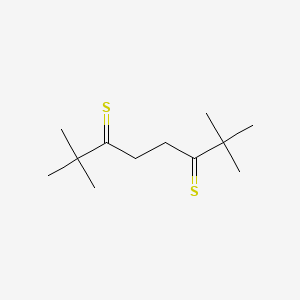
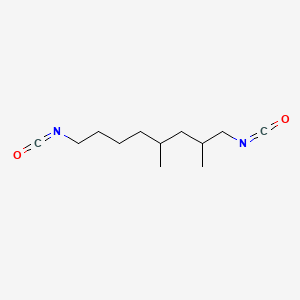
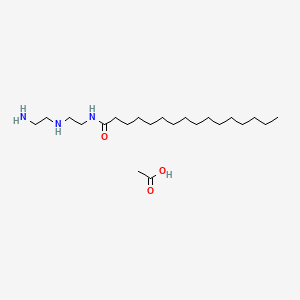
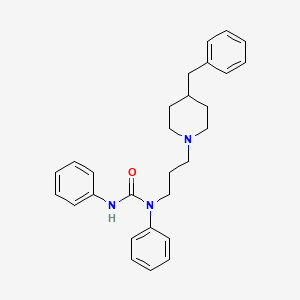



![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
